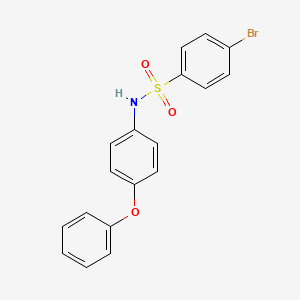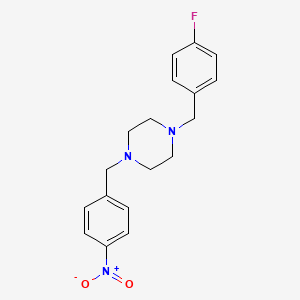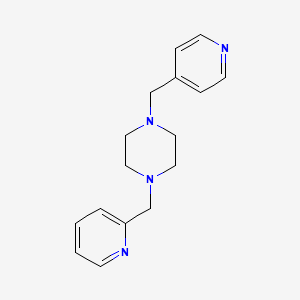![molecular formula C13H15N3O3 B12474607 N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide](/img/structure/B12474607.png)
N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids for nitration and various organic solvents for the subsequent steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted indoles, and various acetamide derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can bind to specific receptors, modulating their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide:
N-[(1-methyl-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide: Studied for its inhibitory effects on tubulin polymerization.
Uniqueness
N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-[3-(5-nitro-1H-indol-3-yl)propyl]acetamide |
InChI |
InChI=1S/C13H15N3O3/c1-9(17)14-6-2-3-10-8-15-13-5-4-11(16(18)19)7-12(10)13/h4-5,7-8,15H,2-3,6H2,1H3,(H,14,17) |
InChI Key |
LSBZBYDADLOAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12474531.png)
![2,4-dichloro-N-[1-(4-ethyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12474537.png)
![methyl (2E)-3-[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]prop-2-enoate](/img/structure/B12474539.png)
![2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5,6-dimethylpyrimidin-4(1H)-one](/img/structure/B12474551.png)


![2-[(5-Aminothiophen-2-yl)sulfanyl]-1-cyclopropylethanone](/img/structure/B12474565.png)

![1-(2-chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12474567.png)
![2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12474580.png)

![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12474601.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B12474603.png)
